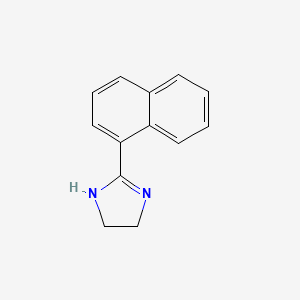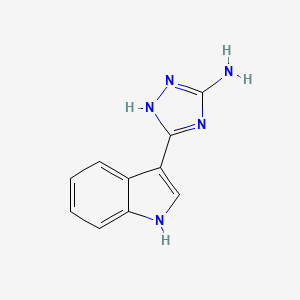
3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine
Übersicht
Beschreibung
Indole derivatives are biologically important chemicals present in microorganisms, plants, and animals . They represent an important class of therapeutic agents in medicinal chemistry. Indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation .
Molecular Structure Analysis
The conformational space of indole derivatives can be analyzed using molecular dynamics at a semiempirical level, complemented with functional density calculations . Intramolecular hydrogen bonds were found and were characterized as blue-shifting hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be analyzed using various computational methods. For example, molecular electrostatic potential maps (MEPs) can be obtained and analyzed to show features related not only to reactivity but also with intramolecular weak interactions, charge delocalization, and structure stabilization .Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets, including enzymes like α-glucosidase .
Mode of Action
It’s worth noting that indole derivatives have been reported to exhibit inhibitory activity against α-glucosidase . This suggests that the compound may interact with its targets, possibly leading to changes in their function or activity.
Biochemical Pathways
Indole derivatives have been associated with the inhibition of α-glucosidase , an enzyme involved in carbohydrate metabolism. This could imply that the compound may affect pathways related to carbohydrate digestion and glucose regulation.
Result of Action
Given that indole derivatives have been associated with α-glucosidase inhibition , it’s plausible that the compound may have effects on glucose regulation at the cellular level.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine has several advantages for use in lab experiments, including its relatively simple synthesis method, low cost, and wide range of potential applications. However, there are also some limitations to its use, including its potential toxicity, limited solubility in certain solvents, and potential for degradation over time.
Zukünftige Richtungen
There are several potential future directions for research on 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine. In medicinal chemistry, future studies could focus on optimizing the structure of this compound to enhance its anti-cancer and anti-inflammatory properties, as well as its selectivity and safety. In agricultural science, future studies could focus on developing new formulations of this compound that are more effective and environmentally friendly. In material science, future studies could focus on exploring new applications of this compound in the synthesis of advanced materials with unique properties.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural science, and material science. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In agricultural science, this compound has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been investigated for its potential use in the synthesis of novel materials with unique properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(1H-indol-3-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-10-13-9(14-15-10)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,11,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAQZXJLMCOQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258387 | |
| Record name | 1H-1,2,4-Triazol-5-amine, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374407-88-1 | |
| Record name | 1H-1,2,4-Triazol-5-amine, 3-(1H-indol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374407-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazol-5-amine, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3047228.png)



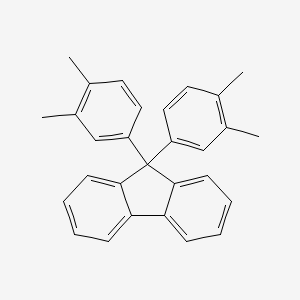
![6-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3047236.png)
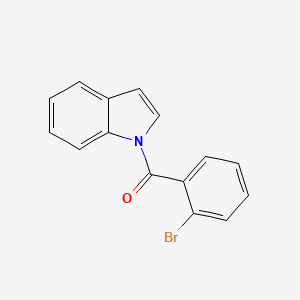

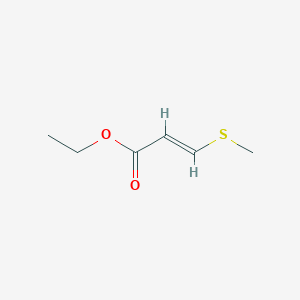
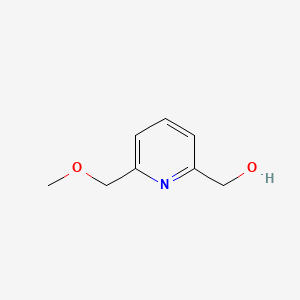
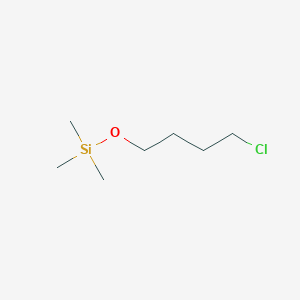
![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)
